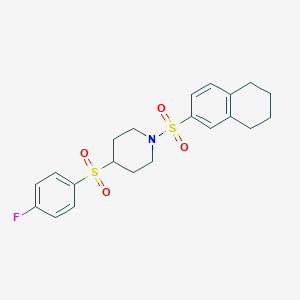![molecular formula C19H24N4 B2877461 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-59-4](/img/structure/B2877461.png)
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C19H24N4 . It’s a part of the pyrazolo[1,5-a]pyrimidine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule also contains two methyl groups at positions 5 and 6, a pentyl group attached to the nitrogen atom, and a phenyl group at position 3 .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Antihypertensive Activity
Research into related pyrazolopyrimidine derivatives has shown their potential as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, with implications for enzymatic and cellular activity. These compounds have been evaluated for their oral antihypertensive activity in vivo, suggesting a role in cardiovascular research and therapy. The study highlights the necessity of specific substitutions for activity, such as a n-propoxy group at the 2-position of the phenyl ring, pointing towards a precise structural-activity relationship critical for their pharmacological effects (Dumaitre & Dodic, 1996).
Synthesis of Pyrazolopyrimidine Derivatives
Advancements in the synthesis of pyrazolopyrimidine derivatives, including 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored through various chemical methods. Techniques such as ultrasound irradiation in aqueous media have been developed to facilitate the efficient and regioselective synthesis of these compounds, underscoring the versatility and potential of pyrazolopyrimidines in medicinal chemistry and drug development (Kaping, Helissey, & Vishwakarma, 2020).
Anticancer and Anti-inflammatory Properties
The exploration of novel pyrazolopyrimidines derivatives has identified these compounds as promising candidates for anticancer and anti-inflammatory therapies. Specific derivatives have shown significant in vitro cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory process. This suggests a dual therapeutic potential of pyrazolopyrimidines in cancer and inflammatory diseases, highlighting their importance in the development of new pharmacological agents (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial properties of pyrazolopyrimidine derivatives have been investigated, with some compounds displaying significant antibacterial activity. This suggests their potential utility in addressing antibiotic resistance and the development of new antimicrobial agents. The structural diversity of pyrazolopyrimidines allows for the exploration of various derivatives to optimize antimicrobial efficacy and minimize adverse effects, contributing to the field of infectious disease research (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014).
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties. As a pyrazolo[1,5-a]pyrimidine derivative, it could be of interest in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOAASYRUSLAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
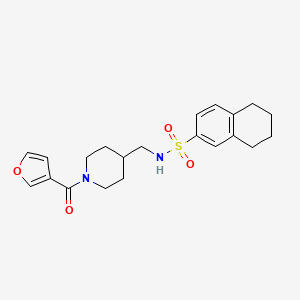
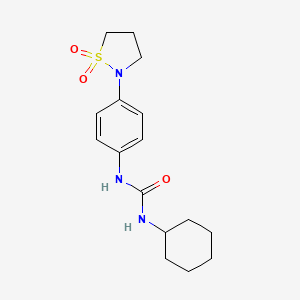
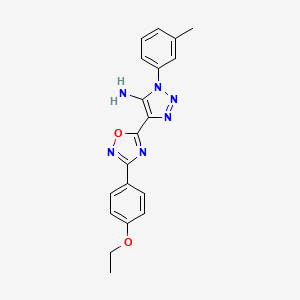
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
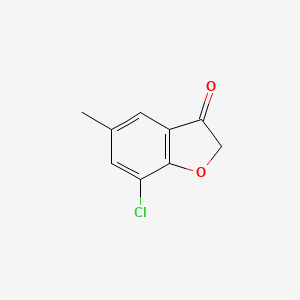
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)
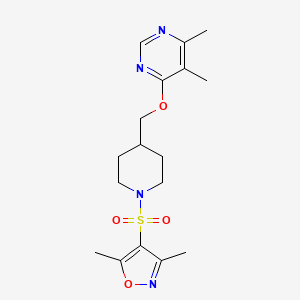
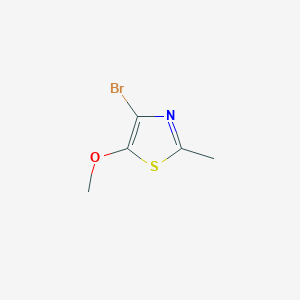
![3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2877395.png)
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
